N-[(3-Formylphenyl)methyl]-2-methoxyacetamide
Description
N-[(3-Formylphenyl)methyl]-2-methoxyacetamide is a small-molecule acetamide derivative featuring a 3-formylbenzyl group attached to a methoxyacetamide backbone. This compound is structurally characterized by its formyl (-CHO) substituent on the phenyl ring and the methoxy (-OCH₃) group on the acetamide moiety.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-[(3-formylphenyl)methyl]-2-methoxyacetamide |
InChI |
InChI=1S/C11H13NO3/c1-15-8-11(14)12-6-9-3-2-4-10(5-9)7-13/h2-5,7H,6,8H2,1H3,(H,12,14) |
InChI Key |
HWGHFUXGVRYRBO-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NCC1=CC(=CC=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Formylphenyl)methyl]-2-methoxyacetamide typically involves the reaction of 3-formylbenzylamine with 2-methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Formylphenyl)methyl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methoxyacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Oxidation: 3-(Carboxyphenyl)methyl-2-methoxyacetamide.
Reduction: 3-(Hydroxymethylphenyl)methyl-2-methoxyacetamide.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
N-[(3-Formylphenyl)methyl]-2-methoxyacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(3-Formylphenyl)methyl]-2-methoxyacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The formyl group may play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in its 3-formylbenzyl and 2-methoxyacetamide groups. Comparisons with analogs reveal critical differences in reactivity, solubility, and biological activity:
- Formyl vs. Other Substituents: The formyl group in the target compound increases electrophilicity compared to amino () or methoxy () substituents, making it more reactive in condensation reactions .
Physicochemical Properties
- Solubility: The formyl group’s polarity may enhance aqueous solubility compared to non-polar analogs like N-(3-methoxyphenyl)acetamide ().
Biological Activity
N-[(3-Formylphenyl)methyl]-2-methoxyacetamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and implications for therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Formyl Group : Enhances reactivity and potential for further chemical modifications.
- Methoxyacetamide Moiety : Imparts solubility and may influence biological interactions.
The chemical formula is , with a molecular weight of approximately 219.23 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's structure allows it to interact with microbial cell membranes, leading to disruption and cell death.
Anticancer Activity
The compound has also been studied for its anticancer properties. Preliminary investigations suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress. A study evaluating its effects on breast cancer cell lines reported low micromolar GI50 values, indicating potent growth inhibitory activity (see Table 1).
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-468 (Breast) | 5.6 | Induction of apoptosis |
| HT29 (Colon) | 8.4 | Cell cycle arrest |
| HCT-116 (Colon) | 7.2 | Oxidative stress-mediated death |
The biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival, such as GSK3 (Glycogen Synthase Kinase 3), which is implicated in various signaling pathways related to cancer and neurodegenerative diseases.
- Reactive Oxygen Species (ROS) Production : It has been shown to increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells.
Study on Anticancer Effects
A notable study published in a peer-reviewed journal evaluated the anticancer effects of this compound on glioblastoma multiforme cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with morphological changes consistent with apoptosis observed through microscopy.
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
